2-Methoxy-9-methyl-9H-purin-6-amine
Description
2-Methoxy-9-methyl-9H-purin-6-amine is a substituted purine derivative characterized by a methoxy group at the C2 position and a methyl group at the N9 position of the purine scaffold. Purines are central to nucleic acid biology, and their synthetic analogs are widely explored for therapeutic applications, including anticancer and antiviral agents . This compound’s structural modifications aim to enhance metabolic stability, bioavailability, or target specificity compared to natural purines.
Properties
CAS No. |
61494-91-5 |
|---|---|
Molecular Formula |
C7H9N5O |
Molecular Weight |
179.18 g/mol |
IUPAC Name |
2-methoxy-9-methylpurin-6-amine |
InChI |
InChI=1S/C7H9N5O/c1-12-3-9-4-5(8)10-7(13-2)11-6(4)12/h3H,1-2H3,(H2,8,10,11) |
InChI Key |
CZVNWPMUKQGDDC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C(N=C(N=C21)OC)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Methoxy-9-methyl-9H-purin-6-amine typically involves the reaction of 2-chloro-9-methyl-9H-purin-6-amine with methanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
2-Methoxy-9-methyl-9H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced purine derivatives.
Substitution: The methoxy group at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Methoxy-9-methyl-9H-purin-6-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to purine receptors and enzymes, thereby modulating their activity. This interaction can lead to the inhibition of nucleic acid synthesis and cell proliferation, which is particularly relevant in its antineoplastic and antimicrobial activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares 2-methoxy-9-methyl-9H-purin-6-amine with structurally related purin-6-amine derivatives:
Physicochemical Properties
- Solubility: Methoxy and alkyl groups enhance lipophilicity compared to polar natural purines. For example, 9-(tetrahydro-2-furanyl)purin-6-amine shows improved membrane permeability due to its non-polar substituents .
- Stability : Methyl and methoxy groups at N9/C2 reduce susceptibility to enzymatic deamination, a common limitation of adenine derivatives .
Biological Activity
2-Methoxy-9-methyl-9H-purin-6-amine is a purine derivative with significant biological activities, particularly as an enzyme inhibitor and potential therapeutic agent. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The chemical formula of 2-Methoxy-9-methyl-9H-purin-6-amine is CHNO, with a molecular weight of approximately 196.22 g/mol. Its unique structure features a methoxy group and a methyl group attached to the purine ring, which are critical for its biological activity.
Biological Activity
Research indicates that 2-Methoxy-9-methyl-9H-purin-6-amine exhibits various biological activities:
- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in cellular processes, which may have implications in treating diseases such as cancer and inflammatory disorders.
- Interaction with Purinergic Receptors : Its structural features suggest potential interactions with purinergic receptors, crucial for neurotransmission and immune responses.
- Anticancer Properties : Studies have shown that derivatives of purines, including this compound, can induce apoptosis and inhibit cell proliferation in various cancer cell lines. In vitro assays demonstrated its efficacy against multiple cancer types .
The mechanisms through which 2-Methoxy-9-methyl-9H-purin-6-amine exerts its effects include:
- Binding Affinity : Interaction studies reveal that the compound has a significant binding affinity to various cellular targets, influencing pathways related to cell survival and proliferation.
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells by disrupting cell cycle progression and promoting cell death through intrinsic pathways .
Comparative Analysis with Similar Compounds
The following table compares 2-Methoxy-9-methyl-9H-purin-6-amine with structurally similar purine derivatives:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Amino-6-methylpurine | CHN | Lacks methoxy group; simpler structure |
| 9-Methyladenine | CHN | Similar core but different substituents |
| 2-Methoxyadenine | CHNO | Contains methoxy group at position 2 |
| 8-Methoxy-7-methylpurine | CHNO | Contains additional methyl group at position 7 |
Uniqueness : The presence of both a methoxy and a methyl group distinguishes 2-Methoxy-9-methyl-9H-purin-6-amine from other similar compounds, potentially enhancing its biological activity and selectivity for specific therapeutic targets.
Case Studies and Research Findings
Several studies have highlighted the potential applications of 2-Methoxy-9-methyl-9H-purin-6-amine:
- Antitumor Activity : In a recent study, derivatives were tested on seven cancer cell lines, demonstrating significant cytotoxic effects. The structure–activity relationship (SAR) analysis indicated that modifications at specific positions on the purine ring could enhance anticancer properties .
- Mechanistic Insights : Further research into the compound's mechanism revealed that it could induce S-phase arrest in HL-60 cells, suggesting its role in modulating the cell cycle as part of its anticancer activity .
- Inhibition Studies : The compound's ability to inhibit matrix metalloproteinases (MMPs), particularly MMP-9, has been linked to its potential in reducing tumor metastasis and invasion.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
